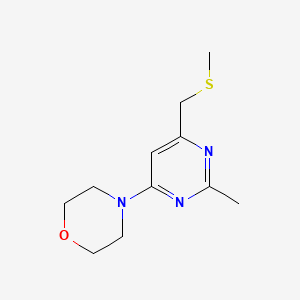

4-(2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinyl)morpholine

Description

Properties

IUPAC Name |

4-[2-methyl-6-(methylsulfanylmethyl)pyrimidin-4-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3OS/c1-9-12-10(8-16-2)7-11(13-9)14-3-5-15-6-4-14/h7H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVIGGXUZQOWOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)CSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinyl)morpholine typically involves the formation of the pyrimidine ring followed by the introduction of the methylsulfanyl group and the morpholine ring. One common method involves the reaction of 2-methyl-4,6-dichloropyrimidine with sodium methylthiolate to introduce the methylsulfanyl group. This intermediate is then reacted with morpholine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinyl)morpholine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Scientific Research Applications

While specific applications of 4-(2-Methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinyl)morpholine are not detailed in the provided search results, the presence of a morpholine ring on a heterocyclic system can enhance pharmacological activities . Pyridopyrimidine derivatives, which are structurally related, have demonstrated a variety of chemical and biological effects, including antimicrobial, analgesic, anti-allergic, antitumor, antihypertensive, antileishmanial, antifolate, anti-inflammatory, anti-tuberculostatic, anticonvulsant, diuretic, potassium sparing, and anti-aggressive activities .

Morpholine-based Heterocycles in Antitumor Research:

Morpholine-based heterocycles have gained interest in medicinal chemistry for their potential antitumor activities . Research has explored morpholinylchalcones as building blocks for creating compounds with enhanced pharmacological profiles . Additionally, morpholine derivatives have been investigated for their cytotoxic activity against human cancer cell lines .

Potential Biological Activities:

Based on the literature, compounds with similar structures to 4-(2-Methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinyl)morpholine may exhibit the following biological activities :

- Anticancer Activity: Derivatives of pyrimidine and piperazine have shown promising results against various cancer cell lines.

- Antimicrobial Properties: Compounds containing morpholine groups have been reported to exhibit significant antimicrobial activity .

- Neuropharmacological Effects: Some derivatives are being explored for their potential in treating neurodegenerative diseases due to their interaction with neurotransmitter systems.

Case Studies

In Vitro Studies:

- A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer). The IC50 values for these compounds ranged from 2.76 µM to 9.27 µM, indicating potent activity against these cell lines.

- Previous reports indicated that 4-chloro-2-arylmethylthio-5-methylbenzenesulfonamide derivatives show cytotoxic activity against numerous human cancer cell lines, including colon, breast and cervical cancer, among others .

Structure-Activity Relationship (SAR)

Modifications to the morpholine moiety can significantly alter potency and selectivity. For instance:

- Variations in substituents can enhance binding affinity to targeted receptors.

- Altering functional groups on the pyrimidine ring can improve solubility and bioavailability.

Disclaimer

Mechanism of Action

The mechanism of action of 4-(2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinyl)morpholine involves its interaction with specific molecular targets. The methylsulfanyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Molecular Properties :

- Formula : C₁₁H₁₇N₃OS

- Molecular Weight : 239.34 g/mol

- Topological Polar Surface Area (TPSA) : 63.6 Ų (indicates moderate polarity)

- XLogP : 1.2 (suggesting balanced lipophilicity)

- Key Substituents : Methyl (position 2), (methylsulfanyl)methyl (position 6), morpholine (position 4) .

The morpholine moiety enhances solubility and bioavailability, a common strategy in drug design for improving membrane permeability and metabolic stability .

Comparison with Structurally Similar Compounds

Substituent Variations at Pyrimidine Positions 2 and 6

The following table summarizes key analogs and their structural/functional differences:

Key Structural and Functional Differences

Position 2 Modifications: Methyl Group (Target Compound): Simplifies synthesis and reduces steric hindrance. Heteroaromatic Substituents (e.g., Pyridinyl ): Enable π-π stacking or hydrogen bonding, improving interaction with biological targets.

Position 6 Modifications: (Methylsulfanyl)methyl (Target Compound): Balances hydrophobicity and electronic effects. Trifluoromethyl (CF₃) : Strong electron-withdrawing effect, improving metabolic stability but reducing solubility. Sulfinyl vs. Sulfanyl : Sulfinyl groups (SO) are more polar, altering solubility and binding kinetics.

Morpholine vs. Other Heterocycles: Morpholine (common in all analogs) improves solubility due to its oxygen atom and flexible six-membered ring .

Biological Activity

4-(2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinyl)morpholine, with the CAS number 478031-34-4, is a compound of interest due to its unique structural features and potential biological activities. This compound contains a morpholine ring and a pyrimidine moiety, which are significant in medicinal chemistry for their roles in various biological interactions.

- Molecular Formula : C11H17N3OS

- Molecular Weight : 239.34 g/mol

- Boiling Point : Approximately 401.0 °C (predicted)

- Density : 1.183 g/cm³ (predicted)

- pKa : 6.63 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the methylsulfanyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that morpholine derivatives can possess antimicrobial properties against various pathogens.

- Anticancer Properties : Some pyrimidine-containing compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

- Enzyme Inhibition : There is evidence that certain morpholine derivatives can act as enzyme inhibitors, affecting metabolic pathways.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of similar pyrimidine derivatives on human cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation through apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of morpholine derivatives, including those with similar structures to our compound. The findings revealed effective inhibition of bacterial growth, particularly against Gram-positive bacteria.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinyl)morpholine, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions starting with substituted pyrimidine cores. For example, morpholine-containing pyrimidines are synthesized via condensation of acetophenone derivatives with substituted benzaldehydes under basic conditions (e.g., NaOH in ethanol at 200°C), followed by cyclization with guanidine nitrate . Key intermediates like (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones are characterized using melting point analysis, FT-IR, and H/C NMR spectroscopy to confirm enone formation and regioselectivity .

- Critical Parameters : Reaction temperature, choice of base (e.g., LiOH vs. NaOH), and stoichiometry of guanidine nitrate influence yield and purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

- Methodology : X-ray crystallography (e.g., single-crystal XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for related morpholine-pyrimidine derivatives . Spectroscopic techniques like H NMR (for methylsulfanyl and morpholine protons) and LC-MS (for molecular ion detection) are routinely used for preliminary validation .

- Data Interpretation : Distinct NMR signals for the methylsulfanyl group ( ~2.1–2.3 ppm) and morpholine protons ( ~3.6–3.8 ppm) help differentiate regioisomers .

Q. What are the common functional group transformations observed in this compound under basic laboratory conditions?

- Reactivity : The methylsulfanyl (-SCH) group is prone to oxidation, forming sulfoxides or sulfones under mild oxidizing agents (e.g., HO/AcOH) . The pyrimidine ring can undergo nucleophilic substitution at the 2- and 4-positions, particularly with amines or thiols .

- Experimental Design : Controlled oxidation studies (e.g., varying HO concentration) are recommended to isolate sulfoxide intermediates before full conversion to sulfones .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while minimizing byproducts?

- Methodology : Reaction optimization via Design of Experiments (DoE) is critical. For example, microwave-assisted synthesis reduces reaction time (from hours to minutes) and improves regioselectivity in pyrimidine derivatives . Catalytic systems (e.g., Pd/C for dehalogenation) and solvent selection (e.g., DMF vs. ethanol) significantly impact purity .

- Case Study : A 45–48-hour reflux in 1,4-dioxane for Suzuki-Miyaura coupling of boronic acids to morpholinopyrimidines achieved >80% yield, but microwave irradiation reduced this to 2 hours with comparable efficiency .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent enzyme inhibition results)?

- Methodology :

- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH, ionic strength).

- SAR Analysis : Modify substituents systematically (e.g., replacing methylsulfanyl with ethylsulfonyl) to isolate pharmacophore contributions .

Q. How do computational models predict the binding affinity of this compound to biological targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to study interactions with targets like kinases or GPCRs. For instance, the morpholine oxygen often forms hydrogen bonds with catalytic lysine residues in kinase binding pockets .

- Validation : Compare computational predictions with experimental IC values from enzyme assays. Discrepancies may arise from solvent accessibility or protein flexibility not captured in static models .

Q. What are the challenges in characterizing degradation products under physiological conditions?

- Methodology : Simulated physiological conditions (e.g., PBS at pH 7.4, 37°C) combined with LC-HRMS/MS identify degradation pathways. The methylsulfanyl group is prone to oxidative metabolism, generating sulfinic/sulfonic acids .

- Analytical Tools : Use isotopically labeled analogs (e.g., S-labeled methylsulfanyl) to track metabolic fate via mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.